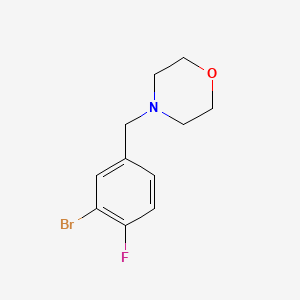

4-(3-Bromo-4-fluorobenzyl)morpholine

説明

4-(3-Bromo-4-fluorobenzyl)morpholine is a morpholine derivative featuring a benzyl group substituted with bromine (Br) at the 3-position and fluorine (F) at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₃BrFNO, with a molecular weight of 290.13 g/mol .

特性

IUPAC Name |

4-[(3-bromo-4-fluorophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c12-10-7-9(1-2-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXZMNYOZJCBKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-fluorobenzyl)morpholine typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of 4-(3-Bromo-4-fluorobenzyl)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

化学反応の分析

Types of Reactions

4-(3-Bromo-4-fluorobenzyl)morpholine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the bromine atom, forming a fluorobenzylmorpholine derivative.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.

Oxidation: Products include sulfoxides or sulfones.

Reduction: Products include dehalogenated derivatives.

科学的研究の応用

Chemistry

In the realm of organic synthesis, 4-(3-Bromo-4-fluorobenzyl)morpholine serves as a versatile building block for the creation of more complex molecules. Its structure allows for various chemical reactions, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.

- Coupling Reactions: It can participate in coupling reactions, such as those catalyzed by palladium, which are essential for forming carbon-carbon bonds.

Biology

Research indicates that compounds containing morpholine rings exhibit a range of biological activities. Specifically, 4-(3-Bromo-4-fluorobenzyl)morpholine is being investigated for:

- Antimicrobial Properties: Preliminary studies suggest effectiveness against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 - 256 |

| Escherichia coli | 64 - 128 |

| Pseudomonas aeruginosa | 256 - 512 |

These findings indicate its potential as an antibacterial agent.

- Anticancer Activity: The compound's interaction with specific molecular targets may lead to the modulation of pathways involved in cancer progression. Studies are ongoing to elucidate these mechanisms.

Medicine

4-(3-Bromo-4-fluorobenzyl)morpholine is being explored as a lead compound in drug discovery:

- Potential Therapeutic Agent: Its unique structure suggests possible applications in developing new drugs targeting various diseases, including infections and cancers.

Industry

In industrial applications, this compound is utilized for:

- Material Development: Its chemical properties make it suitable for creating new materials with specific functionalities.

- Reagent Use: It serves as a reagent in various chemical processes, contributing to advancements in synthetic methodologies.

Case Studies and Research Findings

Several studies have highlighted the significance of 4-(3-Bromo-4-fluorobenzyl)morpholine in scientific research:

- A study published in Frontiers in Chemistry examined the structure-activity relationship of morpholine derivatives, including this compound, emphasizing its potential as an antimicrobial agent .

- Research focusing on the synthesis of complex organic molecules has demonstrated the utility of this compound as an intermediate, showcasing its versatility in chemical reactions.

作用機序

The mechanism of action of 4-(3-Bromo-4-fluorobenzyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Structural and Electronic Effects

- Substituent Position : The position of halogens significantly impacts electronic and steric properties. For example, 4-(2-Bromo-4-fluorobenzyl)morpholine has a bromine atom at the 2-position, which may induce greater steric hindrance compared to the 3-bromo isomer. This could affect binding affinity in biological targets.

- Halogen Type : Bromine’s larger atomic radius and polarizability compared to fluorine or chlorine enhance hydrophobic interactions in drug-receptor binding . For instance, 4-(2-Bromobenzyl)morpholine showed higher inhibitory activity against cytochrome P450 2A13 than its chloro or fluoro analogs .

- In contrast, the methyl group in 4-(3-Bromo-4-methylbenzoyl)morpholine introduces steric bulk, which may reduce solubility.

Physicochemical Properties

- Solubility and Stability : The nitro group in 4-(4-Nitrobenzyl)morpholine reduces solubility in aqueous media compared to halogenated analogs, whereas fluorine substitution generally enhances metabolic stability .

- Crystallography: 4-(4-Nitrobenzyl)morpholine crystallizes in a monoclinic system with distinct unit cell parameters (a = 6.1371 Å, b = 8.2535 Å) , providing insights into packing efficiency and intermolecular interactions.

生物活性

4-(3-Bromo-4-fluorobenzyl)morpholine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of 4-(3-Bromo-4-fluorobenzyl)morpholine can be represented as follows:

This compound features a morpholine ring substituted with a bromo and fluorobenzyl group, which contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of morpholine derivatives, including 4-(3-Bromo-4-fluorobenzyl)morpholine. The compound has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of 4-(3-Bromo-4-fluorobenzyl)morpholine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Bacillus subtilis | 16 | |

| Pseudomonas aeruginosa | 128 |

The biological activity of 4-(3-Bromo-4-fluorobenzyl)morpholine is believed to involve several mechanisms:

- Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of peptidoglycan, a critical component of bacterial cell walls.

- Membrane Permeabilization : It may induce changes in membrane permeability, leading to cell lysis.

- Enzyme Inhibition : Morpholines have been shown to inhibit specific enzymes involved in bacterial metabolism, further contributing to their antimicrobial effects.

Case Study 1: Efficacy Against Multidrug-Resistant Strains

A study conducted on multidrug-resistant strains of Staphylococcus aureus demonstrated that 4-(3-Bromo-4-fluorobenzyl)morpholine exhibited significant antibacterial activity. The compound was effective at concentrations lower than those required for standard antibiotics, suggesting its potential as an alternative treatment option for resistant infections .

Case Study 2: Synergistic Effects with Other Antibiotics

Another investigation explored the synergistic effects of 4-(3-Bromo-4-fluorobenzyl)morpholine when combined with existing antibiotics such as ampicillin and ciprofloxacin. The results indicated enhanced antibacterial activity when used in combination, highlighting the potential for developing combination therapies that could overcome antibiotic resistance .

Pharmacological Applications

The selective inhibition of cytochrome P450 isoforms by morpholine derivatives has been identified as a promising area for further research. Specifically, compounds like 4-(3-Bromo-4-fluorobenzyl)morpholine have shown selectivity towards CYP2A13, which is involved in the metabolism of various carcinogens. This selectivity could lead to the development of new cancer prevention strategies by inhibiting the formation of harmful metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。